4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-12-7-8-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNNBEYNAQRFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the benzamide group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Hydrolysis: Carboxylic acids and amines resulting from the cleavage of the amide bond.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific derivatives have demonstrated high potency against different cancer types, including breast and CNS cancers .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. The unique structure allows for interaction with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death. Compounds with similar oxadiazole frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases or lipoxygenases .
Case Study 1: Anticancer Activity
In a study conducted by Salahuddin et al., various substituted oxadiazole derivatives were screened for anticancer activity against National Cancer Institute (NCI) cell lines. Among the tested compounds, one derivative showed over 95% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer), indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that certain compounds exhibited significant antibacterial activity against both resistant strains of bacteria and standard laboratory strains. This highlights the potential application of these compounds in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The oxadiazole ring and the dimethoxyphenyl group are likely involved in the binding interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
Solubility and Lipophilicity :
- The target compound’s 2,4-dimethoxyphenyl group increases hydrophilicity compared to chlorophenyl analogs (e.g., Compound 3 in ), which are more lipophilic due to electron-withdrawing chlorine atoms.
- Sulfamoyl-containing analogs (e.g., ) exhibit even higher polarity, with topological polar surface areas (TPSA) exceeding 130 Ų, enhancing solubility in polar solvents .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
- The 2,4-dimethoxyphenyl group in the target compound would produce distinct aromatic proton signals (e.g., δ 6.5–7.5 ppm in DMSO-d₆), differing from the deshielded protons in chlorophenyl analogs (δ 7.6–8.4 ppm) .
Biological Activity
4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors using various synthetic methodologies. Notably, ultrasound-assisted synthesis has been employed to enhance yields and reduce reaction times in the production of oxadiazole derivatives . The general synthetic pathway includes:
- Formation of the oxadiazole ring : The reaction between hydrazine derivatives and carboxylic acids or their derivatives.
- Substitution reactions : Introduction of the chloro and methoxy groups on the aromatic rings through electrophilic aromatic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range against these cell lines, indicating significant cytotoxicity. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells .
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have demonstrated that treatment with this compound leads to increased annexin V staining in treated cells, suggesting activation of apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains of bacteria. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains, showing effectiveness comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances potency |
| Methoxy groups | Contribute to lipophilicity and solubility |
This table summarizes how different substituents can affect the biological activity and pharmacokinetic properties of oxadiazole derivatives.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A derivative similar to this compound was tested in a Phase I clinical trial for patients with advanced solid tumors. Results indicated a manageable safety profile with preliminary signs of antitumor activity.
- Antimicrobial Efficacy : Another study focused on related oxadiazole compounds demonstrated significant activity against drug-resistant bacterial strains in vitro.
Q & A
Q. Critical Parameters :
- Purity of intermediates (monitored via TLC/HPLC).
- Reaction time and temperature (e.g., reflux conditions for cyclization).
- Yield optimization (typical yields: 35–60% for coupling steps) .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Diffraction (XRD) : Determines crystal packing and dihedral angles (e.g., 67.1° between oxadiazole and chlorophenyl rings) .
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.11) .
Basic: What preliminary biological activities have been reported?
Methodological Answer:
- Antimicrobial Assays : Tested against Staphylococcus aureus (MIC: 2–8 µg/mL) using broth microdilution. Activity linked to oxadiazole’s electron-deficient ring interacting with bacterial enzymes .
- Antifungal Screening : Inhibits Candida albicans CYP51 (sterol 14α-demethylase) with IC₅₀ < 1 µM via competitive binding to the enzyme’s active site .
- Cytotoxicity : Evaluated in HeLa cells (CC₅₀ > 50 µM), indicating selectivity over mammalian cells .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
A Structure-Activity Relationship (SAR) approach is critical:
-
Substituent Effects :
-
Methodology :
- Synthesize analogs with varied R-groups.
- Test in enzyme inhibition assays (e.g., fluorometric CYP51 assays) and microbial growth curves.
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .
Advanced: What is the mechanistic basis for its antimicrobial activity?
Methodological Answer:
- Enzyme Inhibition :
- CYP51 Targeting : The oxadiazole ring coordinates with heme iron in fungal CYP51, disrupting ergosterol biosynthesis. Confirmed via crystallography (PDB: 5TZ1) .
- Bacterial Kinase Inhibition : Inhibits S. aureus BstA (bacillithiol transferase) by covalent modification of active-site cysteine residues (IC₅₀: 1.35 nM) .
- Experimental Validation :
- Kinetic Assays : Measure NADPH consumption in CYP51 reactions.
- Mutagenesis : Replace critical residues (e.g., CYP51 Leu321) to assess binding changes .
Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer:
Case Study : Discrepancies in MIC values against S. aureus (2–32 µg/mL across studies):
- Variables to Control :
- Resolution Strategy :
Advanced: What computational tools aid in optimizing this compound’s pharmacokinetics?
Methodological Answer:
- ADME Prediction :
- Toxicity Profiling :
- ProTox-II : Predicts hepatotoxicity risk (e.g., mitochondrial membrane disruption).
- AMES Test : Screen for mutagenicity in Salmonella strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
